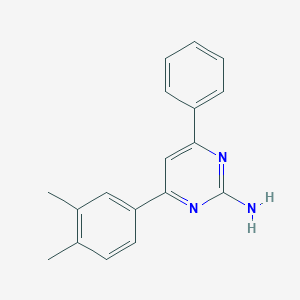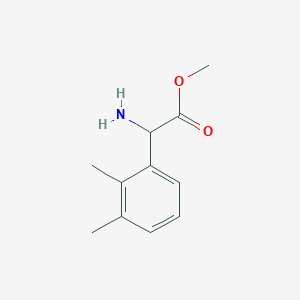
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(2,3-dimethylphenyl)acetate” is a chemical compound with the molecular formula C11H15NO2 . It is a derivative of benzoic acid, specifically a methyl ester .
Synthesis Analysis
There are several methodologies for the synthesis of compounds similar to “this compound”. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 193.2423 g/mol .Scientific Research Applications
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate is used in a variety of scientific research applications, such as the synthesis of various organic compounds, and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent in the synthesis of other compounds, such as amines and amides. In addition, this compound is used in the production of dyes and pigments, and as a catalyst in the polymerization of olefins.
Mechanism of Action
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate is a weakly acidic compound, and its mechanism of action is thought to involve the formation of an intermediate complex between the compound and the target molecule. This complex is then broken down, allowing the target molecule to be modified in some way. This mechanism of action is used in the synthesis of various compounds, as well as in the production of dyes and pigments.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is known to be toxic if ingested or inhaled in large quantities, and should therefore be handled with care.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate is a useful reagent in lab experiments, as it is relatively inexpensive and easy to synthesize. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, it is a weakly acidic compound, and should therefore be handled with caution as it can react with other compounds and cause unwanted side reactions.
Future Directions
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate has a wide range of potential applications in the fields of science and research, and there are many potential future directions for research. These include the development of new synthetic methods using this compound, the use of this compound in the production of new compounds and materials, and the use of this compound in the synthesis of pharmaceuticals. In addition, further research could be conducted into the mechanism of action of this compound, its biochemical and physiological effects, and its potential toxicities.
Synthesis Methods
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate can be synthesized from 2,3-dimethylphenylacetic acid, which is reacted with formaldehyde and ammonia in the presence of a base catalyst such as sodium hydroxide. The reaction mixture is heated to a temperature of about 70°C for two hours, and then cooled and filtered to obtain the desired product. The yield of the reaction is typically around 65-75%.
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-2-(2,3-dimethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIIYHOQEBVLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

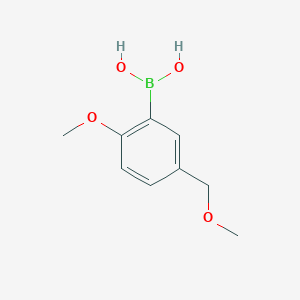




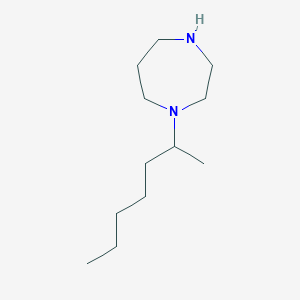

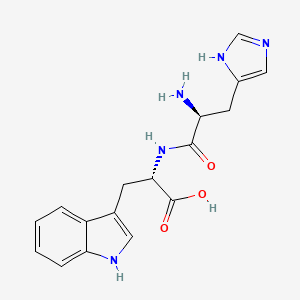



![1-[(4-Chloro-3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331701.png)
